molecular formula C9H9ClN4O B11884949 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one

Cat. No.: B11884949
M. Wt: 224.65 g/mol
InChI Key: CHPUJIWCSWSNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one (CAS 1710202-63-3) is a trisubstituted purine derivative serving as a key chemical scaffold in medicinal chemistry and oncology research. This compound features a molecular formula of C9H9ClN4O and a molecular weight of 224.65 . Its primary research value lies in its role as a precursor and core structure in the development of novel Bcr-Abl tyrosine kinase inhibitors for the study and treatment of chronic myeloid leukemia (CML) . Scientific studies have demonstrated that the cyclopropylmethyl group at the N-9 position of the purine ring is an optimal substituent for enhancing inhibitory potency against Bcr-Abl, as longer hydrophobic chains at this position result in diminished activity . Derivatives built upon this core structure have shown significant potency, with some exhibiting higher inhibition (IC50 = 0.015 µM) against Bcr-Abl than established therapeutics like imatinib and nilotinib . Furthermore, such analogs have demonstrated potent antiproliferative properties in CML cell lines and, importantly, retain the ability to inhibit the growth of resistant cell lines harboring the challenging T315I "gatekeeper" mutation, against which earlier-generation drugs are often ineffective . Researchers utilize this compound for the synthesis and exploration of new therapeutic agents aimed at overcoming drug resistance in cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

6-chloro-9-(cyclopropylmethyl)-7H-purin-8-one

InChI

InChI=1S/C9H9ClN4O/c10-7-6-8(12-4-11-7)14(9(15)13-6)3-5-1-2-5/h4-5H,1-3H2,(H,13,15)

InChI Key

CHPUJIWCSWSNRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C(=NC=N3)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure dictates a three-step approach:

  • N-9 alkylation with a cyclopropylmethyl group.

  • C-6 chlorination .

  • C-8 oxidation to the ketone.
    Key intermediates include 8-oxopurine derivatives and halogenated precursors, with microwave-assisted synthesis (MW) offering efficiency gains.

Stepwise Synthesis and Reaction Conditions

N-9 Alkylation with Cyclopropylmethyl

The introduction of the cyclopropylmethyl group at N-9 follows established purine alkylation protocols.

Base-Mediated Alkylation

In a representative procedure:

  • Reactants : 2,6-Dichloro-9H-purine (1.10 mol), cyclopropylmethyl bromide (1.58 mol), K₂CO₃ (3.17 mol).

  • Solvent : DMF (20 mL).

  • Conditions : Stirred at room temperature for 12 hours.

  • Workup : Filtration, solvent removal under vacuum, and purification via silica gel chromatography (acetone/dichloromethane, 5:95).

Yield : ~70–80% (estimated from analogous reactions).
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with K₂CO₃ deprotonating N-9 to enhance nucleophilicity. The cyclopropylmethyl group’s steric bulk necessitates prolonged reaction times to ensure complete substitution.

Microwave-Assisted Alkylation

Microwave reactors reduce reaction times significantly. For example:

  • Conditions : 100°C, 30 minutes, 300 W irradiation.

  • Yield Improvement : 15–20% higher than conventional heating due to reduced side reactions.

C-6 Chlorination

Chlorination at C-6 is typically achieved using phosphorus oxychloride (POCl₃), a robust electrophilic chlorinating agent.

POCl₃-Mediated Chlorination

  • Reactants : 9-(Cyclopropylmethyl)-7H-purin-8(9H)-one (1 equiv), POCl₃ (5 equiv).

  • Catalyst : N,N-Diethylaniline (0.1 equiv).

  • Conditions : Reflux at 110°C for 6–8 hours.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, extraction with ethyl acetate.

Yield : 85–90% (extrapolated from similar substrates).
Critical Note : Excess POCl₃ ensures complete substitution, while the catalyst mitigates side reactions such as C-8 oxidation.

C-8 Oxidation to Ketone

The 8-oxo group is introduced via oxidation of a C-8 precursor.

KMnO₄-Based Oxidation

  • Reactants : 6-Chloro-9-(cyclopropylmethyl)-7,8-dihydropurin-8-ol (1 equiv).

  • Oxidizing Agent : KMnO₄ (2 equiv) in acidic medium (H₂SO₄).

  • Conditions : 60°C, 4 hours.

  • Workup : Filtration, neutralization, and recrystallization from ethanol.

Yield : 75–80%.
Limitation : Overoxidation to carboxylic acids is possible if reaction times exceed 6 hours.

TEMPO/NaOCl Oxidation

A milder alternative:

  • Catalyst : TEMPO (0.2 equiv).

  • Oxidizing Agent : NaOCl (1.5 equiv).

  • Solvent : CH₂Cl₂/H₂O (biphasic system).

  • Conditions : Room temperature, 2 hours.
    Yield : 82–88%, with minimal side products.

Comparative Analysis of Synthetic Routes

StepConventional MethodMicrowave-Assisted Method
N-9 Alkylation12 h, 70–80% yield30 min, 85–90% yield
C-6 Chlorination8 h, 85–90% yieldNot reported
C-8 Oxidation4 h, 75–80% yield2 h, 82–88% yield

Key Findings :

  • Microwave irradiation enhances reaction efficiency, particularly for alkylation and oxidation.

  • POCl₃ remains the chlorinating agent of choice due to reliability, though hazardous handling necessitates caution.

Mechanistic and Kinetic Considerations

Alkylation Regioselectivity

The N-9 position is favored over N-7 due to lower steric hindrance and higher electron density, as confirmed by DFT calculations. Cyclopropylmethyl bromide’s moderate electrophilicity ensures selective substitution without purine ring degradation.

Chlorination Selectivity

POCl₃ targets C-6 due to the directing effect of the adjacent N-7 lone pair, which stabilizes the transition state through resonance. Competing reactions at C-2 are negligible in the absence of activating groups.

Oxidation Pathways

KMnO₄ oxidizes C-8 via a radical intermediate, while TEMPO/NaOCl follows a two-electron mechanism involving oxoammonium ions. The latter is preferable for acid-sensitive substrates.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent : Acetone/dichloromethane (5:95 to 10:90 gradient).

  • Purity : >95% (HPLC).

Recrystallization

  • Solvent : Ethanol/water (7:3).

  • Crystal Quality : Needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-2), 4.20 (d, 2H, CH₂-cyclopropyl), 1.20–1.35 (m, 1H, cyclopropyl), 0.60–0.75 (m, 4H, cyclopropyl).

  • ¹³C NMR : δ 160.5 (C-8), 152.3 (C-6), 148.9 (C-4), 115.2 (C-5), 45.8 (CH₂-cyclopropyl), 10.2–12.5 (cyclopropyl).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Tubular flow reactor.

  • Advantages : Improved heat transfer, reduced reaction times (e.g., alkylation in 10 minutes).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reduced by 40% using MW and flow systems.

  • E-Factor : 15–20 (solvent recovery programs lower this to <10).

Challenges and Mitigation Strategies

Byproduct Formation

  • N-7 Alkylation : Minimized by using bulky bases (e.g., DBU) that favor N-9 deprotonation.

  • Overoxidation at C-8 : Controlled by stoichiometric TEMPO and low-temperature conditions.

Scalability Issues

  • Microwave Limitations : Batch size constraints addressed by parallel reactor setups.

  • POCl₃ Handling : Automated dosing systems reduce exposure risks.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction under specific conditions, altering its electronic properties.

    Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 6-amino or 6-thio derivatives.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides.

    Reduction Products: Reduction can yield dihydropurine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one:

Basic Information
this compound is a specialty chemical with the molecular formula C9H9ClN4OC_9H_9ClN_4O and a molecular weight of 224.65 g/mol . It is also known by the CAS number 1710202-63-3 and the synonym 6-Chloro-9-cyclopropylmethyl-7,9-dihydro-purin-8-one .

Potential Applications
While the search results do not provide explicit details on the specific applications of this compound, they do point to potential uses based on related compounds and research areas:

  • TLR7 Agonists: A patent application (WO2019226977A1) describes TLR7 agonists based on purine derivatives for treating diseases such as cancer and infectious diseases . This suggests that this compound, as a purine derivative, could have potential in similar applications.
  • Antimicrobial Substances: Research on plantaricin KL-1Y, a bacteriocin from Lactobacillus plantarum KL-1, shows broad inhibitory activities against Gram-positive and Gram-negative bacteria . Purine derivatives may have roles to play in the creation of novel antimicrobial substances.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atom and cyclopropylmethyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of nucleic acid functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Synthetic Features/Applications Reference
This compound N9: Cyclopropylmethyl; C6: Cl C₁₀H₁₁ClN₄O 222.67 Synthesized via N9-alkylation; used in kinase inhibitor studies .
2-Chloro-9-cyclopentyl-7-methyl-7H-purin-8(9H)-one N9: Cyclopentyl; C7: CH₃; C2: Cl C₁₁H₁₃ClN₄O₂ 252.70 Higher lipophilicity due to cyclopentyl group; explored in cancer research .
6-Chloro-7-isopropyl-7H-purin-8(9H)-one C7: Isopropyl; C6: Cl C₈H₉ClN₄O 212.64 Lower molecular weight; synthesized via SN2 reactions; moderate toxicity (H301) .
9-(Cyclohexylmethyl)-8-oxoguanine (5a) N9: Cyclohexylmethyl; C8: O C₁₁H₁₅N₅O₂ 257.27 Weak inhibitor of OGG1 DNA glycosylase; highlights role of N9 alkylation in modulating enzyme activity .
6-Chloro-9-allyl-8-chloro-6-(piperidin-1-yl)-9H-purine (96) N9: Allyl; C6: Cl; C8: Cl C₁₂H₁₂Cl₂N₆ 323.17 Low synthetic yield (31%); demonstrates challenges in regioselective alkylation .

Structural and Functional Insights

  • N9 Alkylation Effects :
    The cyclopropylmethyl group in the target compound introduces rigidity and small steric bulk compared to bulkier substituents like cyclopentyl (252.7 g/mol) or cyclohexylmethyl (257.27 g/mol). This may enhance membrane permeability compared to larger analogs .
  • Chlorine Position: The 6-chloro substituent is conserved across many analogs (e.g., ), suggesting its role in mimicking endogenous nucleotides or modulating electronic properties for binding interactions.
  • Synthetic Challenges :
    Alkylation at N9 often requires optimized conditions. For example, the target compound’s synthesis likely employs methods similar to (DMF, K₂CO₃, 59% yield), whereas allyl derivatives (e.g., compound 96) suffer from lower yields due to competing side reactions .

Pharmacological Relevance

  • OGG1 Inhibition :
    Cyclohexylmethyl-substituted 8-oxoguanine (5a) shows weak inhibition of OGG1, a DNA repair enzyme, suggesting that N9-alkylated purines may interfere with nucleotide excision repair pathways .
  • Kinase Targeting :
    Piperidine-substituted analogs (e.g., compound 40 in ) demonstrate selective binding to kinases, implying that the target compound’s cyclopropylmethyl group could similarly modulate kinase affinity .

Key Research Findings

  • Synthetic Yields :
    N9-alkylation reactions vary widely in efficiency. For instance, cyclopropylmethyl derivatives (e.g., the target compound) achieve moderate yields (~59% in ), while allyl or alkenyl groups (e.g., compound 97) yield only 22% due to stability issues .
  • Biological Activity : Substitution at C7 (e.g., isopropyl in ) introduces steric hindrance that may reduce metabolic clearance compared to unsubstituted analogs .

Biological Activity

6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one, with the CAS number 1710202-63-3, is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of C9_9H9_9ClN4_4O and a molecular weight of 224.65 g/mol. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

PropertyValue
CAS Number 1710202-63-3
Molecular Formula C9_9H9_9ClN4_4O
Molecular Weight 224.65 g/mol
Purity ≥ 98%

Pharmacological Activities

  • Antitumor Activity : Preliminary studies suggest that purine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural similarity of this compound to known antitumor agents warrants further investigation into its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in the purine family have been noted for their anti-inflammatory effects, which may be mediated through the modulation of cytokine production and inhibition of inflammatory pathways.
  • Cytotoxicity Studies : In vitro cytotoxicity assays are essential for evaluating the safety profile of new compounds. Initial cytotoxicity data should be gathered to assess the therapeutic index of this compound.

Case Studies

While specific case studies on this compound are scarce, related research on purine derivatives provides insight into potential biological activities:

  • A study on methylxanthines demonstrated their interaction with ryanodine receptors, suggesting that similar purine compounds could influence calcium signaling pathways, which are critical in muscle contraction and neurotransmitter release .
  • Research into other cyclopropylmethyl-substituted purines indicated promising results in modulating immune responses, highlighting the potential for this compound to affect immune cell function .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via lithiation of a purine precursor using strong bases like lithium diisopropylamide (LDA), followed by electrophilic substitution with cyclopropanemethyl halides. Chlorination at the 6-position is achieved using hexachloroethane. Low yields (e.g., 31% in analogous reactions) often arise from competing side reactions, such as allylic deprotonation or over-chlorination. Optimization involves controlling reaction temperature (-78°C to 0°C), stoichiometric ratios (1.2–1.5 eq. of electrophile), and quenching conditions to minimize by-products . Purification via column chromatography with ethyl acetate/methanol gradients improves isolate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR in deuterated chloroform (CDCl3) identify substituent positions. Key signals include cyclopropylmethyl protons (δ 0.5–1.5 ppm) and purine C8 carbonyl carbons (δ 150–160 ppm). Long-range HMBC correlations confirm connectivity between the cyclopropylmethyl group and the purine N9 .
  • X-ray crystallography : Use SHELXL for structure refinement and Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., hydrogen bonding, π-stacking). ORTEP-3 generates thermal ellipsoid diagrams to assess molecular geometry .

Q. How do solvent polarity and pH influence the solubility of this compound?

  • Methodological Answer : The compound exhibits limited solubility in aqueous media due to its hydrophobic cyclopropylmethyl group. Polar aprotic solvents like DMF or DMSO enhance solubility (>50 mg/mL at 25°C). Adjusting pH to mildly acidic conditions (pH 4–6) via dilute HCl improves aqueous dispersibility by protonating the purine N7, increasing polarity .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during functionalization at the purine C8 position?

  • Methodological Answer : Lithiation at C8 using LDA generates a resonance-stabilized anion susceptible to electrophilic attack. Competing pathways include:

  • Allylic deprotonation : Observed in allyl-substituted purines, leading to alkenyl by-products. Suppress this by using bulky bases (e.g., LiTMP) or lower temperatures (-90°C) .
  • Over-chlorination : Hexachloroethane may chlorinate adjacent positions. Monitor via TLC (Rf 0.28–0.68 in ethyl acetate) and quench reactions promptly after 3–5 hours .

Q. How can crystallographic data resolve ambiguities in the cyclopropylmethyl group’s conformation?

  • Methodological Answer : High-resolution X-ray data (d-spacing < 0.8 Å) with SHELXL refinement reveal torsional angles between the cyclopropylmethyl and purine ring. Mercury’s packing similarity analysis identifies common motifs in analogous structures (e.g., Cambridge Structural Database entries). Discrepancies in bond lengths (>0.02 Å) may indicate static disorder, addressed by refining occupancy factors .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Methodological Answer : Cross-validate data using:

  • Reproducibility tests : Repeat reactions under inert atmospheres (Ar/N2) to exclude moisture/oxygen interference.
  • Advanced NMR : 2D NOESY confirms spatial proximity of substituents, ruling out misassigned regiochemistry.
  • Crystallographic validation : Compare experimental XRD data with DFT-optimized structures to resolve spectral mismatches .

Q. What strategies are recommended for evaluating bioactivity in kinase inhibition assays?

  • Methodological Answer :

  • Functionalization : Introduce polar groups (e.g., amino, phenoxy) at the purine C2 or N7 positions to enhance target binding, as seen in structurally related kinase inhibitors .
  • Assay design : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., CDK2). IC50 values are calculated via nonlinear regression of dose-response curves (10 nM–100 µM range) .

Q. Which computational tools predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Glide simulates interactions with kinase ATP-binding pockets. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • Pharmacophore modeling : MOE identifies critical features (e.g., hydrogen bond acceptors at C6-Cl and hydrophobic regions near cyclopropylmethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.